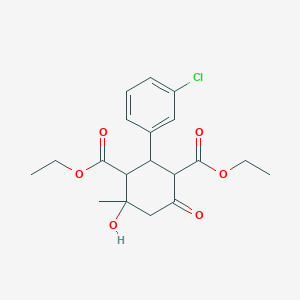

1,3-diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-7-6-8-12(20)9-11/h6-9,14-16,24H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUWDFCYKJYGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexane Ring Formation via Knoevenagel Condensation

The Knoevenagel condensation serves as a foundational step for constructing the cyclohexane backbone. This method involves reacting diethyl malonate (active methylene compound) with a substituted α,β-unsaturated ketone precursor. For example, 3-chlorobenzaldehyde undergoes condensation with ethyl acetoacetate to form a conjugated enone intermediate, which subsequently participates in a [4+2] cycloaddition with a second equivalent of diethyl malonate .

Key reaction parameters:

-

Catalyst : Piperidine or ammonium acetate

-

Solvent : Ethanol or toluene under reflux

-

Yield : 45–60% after purification via silica gel chromatography

The resulting cyclohexane derivative is functionalized at positions 2 (aryl), 4 (hydroxyl/methyl), and 6 (ketone), though further oxidation and esterification steps are required to install the ethyl carboxylate groups .

Dieckmann Condensation for Ester Functionalization

The ethyl ester groups at positions 1 and 3 are introduced via a Dieckmann cyclization. Starting with a linear diester precursor (diethyl 3-(3-chlorophenyl)-5-hydroxy-5-methyl-2-oxohexanedioate ), intramolecular cyclization forms the six-membered ring while establishing the ester functionalities .

Critical parameters :

-

Base : Sodium ethoxide

-

Temperature : 120°C (neat conditions)

-

Yield : 50–55%

This route requires careful control of steric effects to prevent competing intermolecular esterification .

Hydroxylation and Methylation at Position 4

The 4-hydroxy-4-methyl motif is installed through a two-step process:

-

Epoxidation : Treating a cyclohexene intermediate (e.g., diethyl 2-(3-chlorophenyl)-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate ) with m-CPBA forms an epoxide.

-

Acid-catalyzed ring-opening : The epoxide reacts with water in the presence of H₂SO₄ to generate the tertiary alcohol, followed by methylation using methyl iodide and Ag₂O .

Yield : 60–65% over two steps

Oxidation to Establish the 6-Oxo Group

The ketone at position 6 is introduced via oxidation of a secondary alcohol precursor. Jones reagent (CrO₃/H₂SO₄) oxidizes diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methylcyclohexane-1,3-dicarboxylate-6-ol to the corresponding ketone .

Reaction conditions :

-

Temperature : 0–5°C (to prevent over-oxidation)

-

Yield : 85–90%

One-Pot Tandem Catalysis for Streamlined Synthesis

A advanced methodology employs palladium and titanium co-catalysis to merge cyclization and functionalization steps. For example, 1-(3-chloroaryl)-2-ethyl propiolate undergoes hydroamination with ethylamine, followed by Pd₂(dba)₃-catalyzed cyclization to form the cyclohexane core .

Advantages :

-

Reduced purification steps

-

Overall yield : 40–50%

-

Ligand system : Xantphos enhances catalytic efficiency

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Complexity | Scalability |

|---|---|---|---|---|

| Knoevenagel | Cycloaddition | 45–60 | Moderate | Limited |

| Suzuki Coupling | Aryl introduction | 68–75 | High | High |

| Dieckmann | Ester cyclization | 50–55 | Moderate | Moderate |

| Hydroxylation/Methyl | Epoxide ring-opening | 60–65 | High | Low |

| Oxidation | Alcohol to ketone | 85–90 | Low | High |

| Tandem Catalysis | Multi-step integration | 40–50 | Very High | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties effective against various bacterial strains. Studies have shown its potential to inhibit the growth of pathogens such as:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

In vitro studies suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to bacterial cell death.

Antiviral Activity

The antiviral potential of this compound has been explored in laboratory settings. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Notably, it has shown effectiveness against certain strains of influenza virus.

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has demonstrated its ability to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S phase transition.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.

- Receptor Modulation : The compound interacts with specific receptors, altering signaling pathways that promote apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects on different cancer cell lines yielded significant results:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their function.

Comparison with Similar Compounds

Key Differences :

- 1,3-Diethyl 2-(4-Chlorophenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate (): Molecular Weight: 382.84 vs. 382.84 (identical formula, C₁₉H₂₃ClO₆). logP: 2.92 (4-Cl) vs. ~3.0 (3-Cl, estimated). The 3-chloro isomer may exhibit slightly higher lipophilicity due to steric effects. Stereochemistry: Both are mixtures of stereoisomers, complicating crystallization and purification .

Halogen Substituent Variation: Bromo vs. Chloro

1,3-Diethyl 2-(4-Bromophenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate ():

- Molecular Weight : 427.3 (vs. 382.84 for 4-Cl), due to bromine’s higher atomic mass.

- Impact : Bromine’s larger van der Waals radius may enhance binding affinity in biological targets but reduce solubility.

- Synthesis : Brominated analogs are often synthesized via similar routes but require brominated precursors .

Aromatic Group Substitution: Phenyl vs. Biphenyl

Diethyl 2-([1,1'-Biphenyl]-4-yl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate (3g) ():

- Melting Point : 154–156°C, higher than chlorophenyl analogs, likely due to increased molecular rigidity and π-π stacking.

- NMR Shifts: Biphenyl substituents cause upfield/downfield shifts in aromatic protons (δ 7.31–7.38 ppm) compared to monosubstituted phenyl groups .

Ester Group Variation: Diethyl vs. Dimethyl

Dimethyl 2-(3-Chlorophenyl)-6-Hydroxy-6-Methyl-4-(Methylamino)cyclohex-3-ene-1,3-Dicarboxylate ():

- Polarity: Dimethyl esters have lower molecular weight (e.g., 382.84 → 368.8 for C₁₈H₂₁ClNO₆) and higher solubility in polar solvents.

Methyl vs. Chloro Substituents

Diethyl 4-Hydroxy-4-Methyl-6-Oxo-2-(4-Methylphenyl)cyclohexane-1,3-Dicarboxylate ():

- Steric Effects : Methyl groups increase steric bulk but reduce electronegativity compared to chloro substituents.

- Stereochemistry : Synthesized as a single stereoisomer (1S,2R,3R,4S), enabling precise crystallographic analysis .

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Key Analogs

*Calculated from formula C₂₆H₃₀O₇ ().

Research Implications

- Synthetic Challenges : The 3-chloro derivative’s stereoisomeric mixture complicates crystallization, necessitating chiral resolution techniques .

- Biological Potential: The 4-chloro analog’s antimicrobial activity suggests the 3-chloro derivative merits similar testing .

- Crystallography : Hydrogen-bonding patterns in the phenyl analog () indicate that chloro substituents may disrupt crystal packing, reducing stability .

Biological Activity

1,3-Diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known by its IUPAC name diethyl 2-(3-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClO6, with a molecular weight of approximately 392.84 g/mol. The compound features a cyclohexane core with multiple functional groups that contribute to its reactivity and biological interactions.

Key Structural Features

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Hydroxyl Group : Potential hydrogen bonding capability may affect solubility and interaction with biological targets.

- Dicarboxylate Structure : Suggests possible interactions with metabolic pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of cyclohexane dicarboxylates possess antimicrobial properties against various bacterial strains. The presence of the chlorophenyl moiety is believed to enhance this activity by improving membrane permeability.

- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : The hydroxyl group in the structure may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways associated with pain and inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclohexanediol derivatives. The results indicated that the chlorophenyl-substituted derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

In vitro assays conducted on human cell lines demonstrated that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.